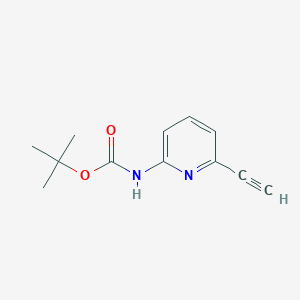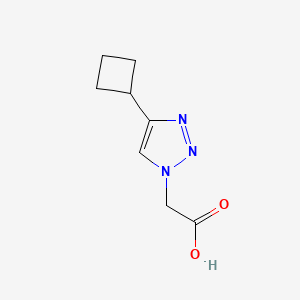
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid” is a derivative of 1,2,3-triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources .Molecular Structure Analysis
The structures of 1,2,4-triazole derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . For example, the compound “1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one” has an IR (KBr, cm −1) of 3133.7 (C–H stretch, aromatic), 2926.1 (C-H, aliphatic), 1723.8 (C = O, ketone), 1587.1 (C = N), 1294.1, 1248.1 (C–N stretch, aromatic), 1149.0 (Ar-Cl) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives often involve the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques. For example, the compound “1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one” has a melting point of 121–123 °C .Aplicaciones Científicas De Investigación
Peptidotriazoles Synthesis
The cycloaddition of azides to alkynes, a key synthetic route to 1H-[1,2,3]-triazoles, has been demonstrated in solid-phase peptide synthesis, showing high efficiency and compatibility with peptide synthesis on polar supports. This method allows for the incorporation of triazole units into peptide backbones or side chains, offering a versatile tool for the design of peptidomimetics or biologically active compounds (Tornøe, Christensen, & Meldal, 2002).
Ruthenium-catalyzed Synthesis
A ruthenium-catalyzed cycloaddition protocol has been developed for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, crucial for the construction of triazole-based scaffolds. These compounds are instrumental in creating peptidomimetics and have shown potential as HSP90 inhibitors, highlighting their significance in therapeutic applications (Ferrini et al., 2015).
Nitrogen/Sulfur Heterocycles Synthesis
A study presents the efficient synthesis of a new series of nitrogen and sulfur heterocyclic systems by linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings. This novel class of compounds, characterized by NMR and mass spectral analysis, showcases the potential for further research in developing new therapeutic agents or functional materials (Boraei et al., 2020).
Complexes with Copper(II), Zinc(II), and Lanthanides(III)
Research comparing the complexing properties of cyclen and cyclam derivatives with acetic acid pendant arms versus their methylphosphonic or methylphosphinic acid analogues has shown significant insights into the stability constants with copper and lanthanides. These findings have implications for the applications of these complexes in medicine, particularly in diagnostics and therapy (Lukeš et al., 2001).
Synthesis and Antimicrobial Activity
The synthesis and characterization of substituted 1,2,3-triazoles and their evaluation for antimicrobial activity highlight the potential of triazole derivatives in developing new antimicrobial agents. These compounds exhibit selective activity against various microorganisms, underscoring their importance in pharmaceutical research (Holla et al., 2005).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting a broad range of potential targets .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding, which is crucial for binding with biological targets .
Biochemical Pathways
Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting they may affect a broad range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound suggests potential for good bioavailability, as this moiety is known to be resistant to metabolic degradation .
Result of Action
Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting a broad range of potential effects .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
It is known that the triazole ring, a structural fragment in this compound, is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .
Cellular Effects
It is known that similar triazole derivatives have shown cytotoxic activities against various tumor cell lines .
Molecular Mechanism
Similar triazole derivatives have been found to bind to the colchicine binding site of tubulin .
Temporal Effects in Laboratory Settings
It is known that similar triazole derivatives have shown effects on apoptosis induction in MCF-7 cells .
Propiedades
IUPAC Name |
2-(4-cyclobutyltriazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)5-11-4-7(9-10-11)6-2-1-3-6/h4,6H,1-3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYLMSYOZLELDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
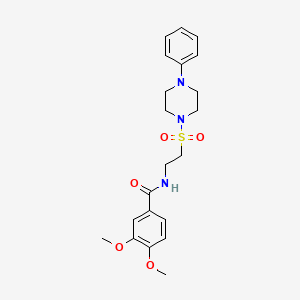
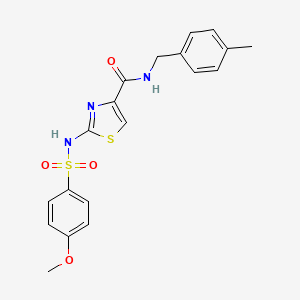
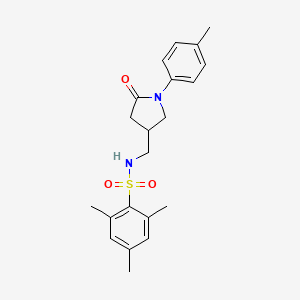
![5-ethyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2757403.png)
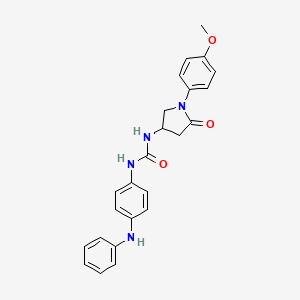
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)
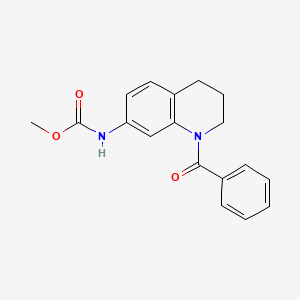
![2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2757408.png)
![5,6,8,9-Tetrahydro-7-(4-methoxy-3-sulfophenyl)-dibenzo[c,h]xanthylium perchlorate](/img/structure/B2757409.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B2757415.png)
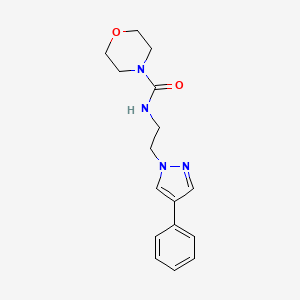
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
